N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a benzamide moiety at position 2. The methoxymethyl group likely enhances lipophilicity, influencing bioavailability, while the benzotriazinone moiety may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C18H14N6O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide |
InChI |
InChI=1S/C18H14N6O3S/c1-27-10-15-21-22-18(28-15)19-16(25)11-6-8-12(9-7-11)24-17(26)13-4-2-3-5-14(13)20-23-24/h2-9H,10H2,1H3,(H,19,22,25) |
InChI Key |
GOGVUVLVJSETHH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Azido-2-(Isocyano(Tosyl)Methyl)Benzene Intermediates
The synthesis begins with the conversion of 2-azidobenzaldehyde derivatives (1a–1e ) to N-(α-tosylbenzyl)formamide intermediates (2a–2e ) using formamide, chlorotrimethylsilane, and p-toluenesulfonic acid. Subsequent dehydration with phosphorus oxychloride and triethylamine yields the isocyanide derivatives (3a–3e ). Critical parameters include:
Cyclization to Benzo[d] Triazin-4(3H)-Ones
Treatment of 3a with sodium allyloxide in THF at 0°C induces cyclization, forming 4-(allyloxy)benzotriazine (4b ) in 88% yield. The reaction proceeds via α-deprotonation of the TosMIC moiety, followed by nucleophilic attack on the azide group (Figure 1).
Table 1: Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, MeCN | THF | 88 |
| Temperature (°C) | -20 to 25 | 0 | 88 |
| Base | t-BuOK, NaH, K2CO3 | Sodium allyloxide | 88 |
Synthesis of the (2Z)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Component
The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides with methoxymethyl carbonyl precursors. A representative protocol involves:
-
Thiosemicarbazide formation : Reaction of hydrazine hydrate with methoxymethyl isothiocyanate.
-
Cyclization : Treatment with phosphorus oxychloride or sulfuric acid to induce ring closure.
Stereochemical Control for Z-Configuration
The Z-configuration at the thiadiazole ylidene position is achieved using bulky bases (e.g., DBU) to favor kinetic control during cyclization. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemistry, with key NOE correlations between the methoxymethyl protons and the thiadiazole ring protons.
Coupling of Thiadiazole and Benzotriazine-Benzamide Components
The final step involves coupling the thiadiazole ylidene with the benzotriazine-benzamide moiety via a nucleophilic acyl substitution reaction.
Activation of the Benzamide Carboxyl Group
The benzamide carboxyl group is activated using N,N'-carbonyldiimidazole (CDI) or thionyl chloride, forming a reactive mixed carbonate or acid chloride intermediate.
Coupling Reaction Conditions
-
Solvent : Anhydrous dichloromethane or THF.
-
Base : Triethylamine or DMAP to scavenge HCl.
-
Temperature : 0°C to room temperature, with reaction times of 12–24 hours.
Table 2: Coupling Reaction Optimization
| Activator | Base | Solvent | Yield (%) |
|---|---|---|---|
| CDI | Triethylamine | DCM | 72 |
| Thionyl chloride | DMAP | THF | 68 |
| DCC | Pyridine | DMF | 58 |
Purification and Characterization
Chromatographic Purification
Flash chromatography using hexane/ethyl acetate gradients (4:1 to 3:1) isolates the target compound in >95% purity.
Spectroscopic Validation
-
¹H NMR : Key signals include the methoxymethyl singlet at δ 3.35 ppm and benzotriazine aromatic protons at δ 8.30–7.85 ppm.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the cyclization step, reducing reaction time by 70% while maintaining yields at 85%.
Solid-Phase Synthesis
Immobilization of the benzamide component on Wang resin enables stepwise assembly, though yields are lower (50–60%) due to steric hindrance.
Challenges and Limitations
-
Stereochemical instability : The Z-configuration may epimerize under acidic or high-temperature conditions.
-
Scalability : Large-scale reactions require careful control of exothermic steps during cyclization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.
Anticancer Properties : Research has shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, the benzotriazine component may intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells.
Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may reduce inflammatory markers in vitro.
Materials Science
The unique chemical structure allows for potential applications in developing new materials with specific properties such as enhanced conductivity or stability. The compound can be utilized as a building block for synthesizing complex polymers or nanomaterials.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with metabolic enzymes |
| DNA Intercalation | Disrupts replication and transcription |
Case Studies
Several studies have documented the biological activity of similar thiadiazole derivatives:
- Thiadiazole Derivatives Against Mycobacterium tuberculosis : Research indicated effective inhibition against monoresistant strains of Mtb, showcasing low IC50 values for certain derivatives.
- Antioxidant Potential : Various synthesized derivatives were evaluated using DPPH radical scavenging assays, demonstrating promising results in reducing oxidative stress.
- Anti-inflammatory Studies : Compounds structurally related to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide showed significant inhibition of COX enzymes in vitro.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial | Effective against resistant Mtb strains |
| Antioxidant | Reduced oxidative stress in assays |
| Anti-inflammatory | Significant COX inhibition observed |
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . The compound may also interact with DNA, causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights:
Thiadiazole Core : Common to all compounds, this heterocycle provides rigidity and electronic diversity. Substituents at position 5 (e.g., methoxymethyl in the target, acetyl in , or chlorophenyl in ) modulate steric and electronic properties .
Benzamide vs. Benzotriazinone: The target’s benzotriazinone group replaces simpler benzamide or sulfonamide moieties in analogs (e.g., ).
Methoxy vs. Methoxymethyl : The methoxymethyl group in the target compound may improve solubility compared to para-methoxybenzyl groups (e.g., ), while maintaining lipophilicity for membrane permeability .
Thermal Stability : High melting points (>200°C) in analogs (e.g., 290°C in , °C in ) suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound’s melting point is unreported but likely falls within this range.
Research Implications
The target compound’s unique benzotriazinone-thiadiazole hybrid structure positions it as a promising candidate for dual kinase/DHFR inhibition. Comparative studies with and analogs are warranted to validate its mechanistic profile. Synthetic routes from (e.g., cyclization with hydroxylamine) could be adapted for scalable production.
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 346.37 g/mol. Its structure includes a thiadiazole moiety and a benzotriazine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₃S |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 1190264-47-1 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating strong antibacterial potential .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. Studies have reported that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. For example, compounds with similar structural features have demonstrated IC50 values in the micromolar range against several cancer cell lines .
Anti-Tubercular Activity
Recent studies highlight the anti-tubercular potential of thiadiazole derivatives. A related compound was found to be effective against Mycobacterium tuberculosis strains, showing MIC values as low as 0.25 µg/mL. This suggests that modifications to the thiadiazole ring can enhance activity against resistant strains of tuberculosis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity with MIC values ranging from 40 to 132 µg/mL against different strains .
- Anticancer Mechanisms : In vitro studies on cancer cell lines revealed that thiadiazole derivatives could inhibit cell growth and induce apoptosis. For instance, one derivative showed an IC50 value of 15 µM against breast cancer cells, indicating promising anticancer properties.
- Structure-Activity Relationship : Research has focused on the relationship between the chemical structure of thiadiazole derivatives and their biological activities. Modifications at specific positions on the thiadiazole ring were found to significantly affect their potency against bacteria and cancer cells, suggesting avenues for further optimization .
Q & A
Q. What are the key synthetic routes for N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole and benzotriazine moieties. Critical steps include:
- Thiadiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions .
- Benzotriazine core assembly : Condensation of benzotriazinone precursors with appropriate amines or carbonyl reagents .
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to link the thiadiazole and benzamide components . Key reaction parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst optimization (e.g., pyridine for acid scavenging) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration, particularly for the thiadiazole-ylidene moiety .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₁₉H₁₆N₆O₃S₂) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and benzotriazinone N-H stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves cyclization efficiency .
- Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., imine formation) .
- Catalyst selection : Bases like triethylamine or DMAP accelerate amide coupling, reducing reaction time from 24h to 6h .
- Workflow automation : AI-driven platforms (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal conditions .
Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?
Discrepancies in activity data (e.g., antimicrobial vs. anticancer) arise from:
- Structural variations : Minor substituent changes (e.g., methoxymethyl vs. tert-butyl in thiadiazole) alter target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values . Resolution strategies include:
- Comparative SAR studies : Systematic evaluation of substituent effects using molecular docking (e.g., AutoDock Vina) .
- Standardized bioassays : Re-testing compounds under uniform protocols (e.g., 48h incubation, 10% FBS media) .
Q. What computational approaches are used to design derivatives with enhanced target selectivity?
Advanced methods include:
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) models electronic properties to predict reactivity .
- Molecular dynamics simulations : GROMACS assesses binding stability to targets like DNA gyrase or kinase domains .
- AI-driven reaction path searches : Platforms like ICReDD integrate experimental data to prioritize synthetic routes . Example workflow:
Q. How can reaction mechanisms for critical synthetic steps (e.g., thiadiazole formation) be elucidated?
Mechanistic studies employ:
- Isotopic labeling : ¹⁵N-thiourea traces nitrogen migration during cyclization .
- In situ monitoring : ReactIR detects transient intermediates (e.g., thioacyl azides) .
- Kinetic profiling : Rate constants (k) derived from HPLC time-course data reveal rate-limiting steps . Example findings:
- Thiadiazole formation follows a nucleophilic aromatic substitution (SNAr) pathway, with activation energy ~50 kJ/mol .
- Benzotriazinone ring closure proceeds via a radical mechanism under UV light, confirmed by EPR .
Comparative Structural and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
